molecular formula C22H28N4O4 B1667584 AQ4 CAS No. 70476-63-0

AQ4

Cat. No. B1667584
Key on ui cas rn: 70476-63-0
M. Wt: 412.5 g/mol
InChI Key: DBAMBJQJKDHEQX-UHFFFAOYSA-N
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Patent
US06320063B1

Procedure details

The solid dihydrochloride should be stored in a sealed container in a cold dark place (preferably a freezer). Before opening such containers they should be allowed to warm to room temperature, since the dihydrochloride (and AQ4N) absorb moisture particularly rapidly when cold.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.[CH3:15][N+:16]([O-])([CH2:18][CH2:19][NH:20][C:21]1[CH:26]=[CH:25][C:24]([NH:27][CH2:28][CH2:29][N+:30]([O-])([CH3:32])[CH3:31])=[C:23]2[C:34]([C:36]3[C:41]([C:42](=[O:43])[C:22]=12)=[C:40]([OH:44])[CH:39]=[CH:38][C:37]=3[OH:45])=[O:35])[CH3:17]>>[CH3:31][N:30]([CH3:32])[CH2:29][CH2:28][NH:27][C:24]1[C:23]2[C:34](=[O:35])[C:36]3[C:41](=[C:40]([OH:44])[CH:39]=[CH:38][C:37]=3[OH:45])[C:42](=[O:43])[C:22]=2[C:21]([NH:20][CH2:19][CH2:18][N:16]([CH3:17])[CH3:15])=[CH:26][CH:25]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
absorb moisture particularly rapidly when cold

Outcomes

Product
Name
Type
Smiles
CN(CCNC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)NCCN(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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